molecular formula C2H6BBr2S B056933 Dibromoborane dimethyl sulfide complex CAS No. 55671-55-1

Dibromoborane dimethyl sulfide complex

Cat. No. B056933
CAS RN: 55671-55-1
M. Wt: 232.76 g/mol
InChI Key: REOJEHVVMRCCMX-UHFFFAOYSA-N
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Description

Dibromoborane dimethyl sulfide complex, also known as Boron dibromide methyl sulfide complex, Dibromo (dimethyl sulfide) (hydro)boron, Dibromo (dimethyl sulfide)borane, Dibromoborane compound with dimethylsulfane, has a linear formula of (CH3)2S · BHBr2 . It has a molecular weight of 233.76 .


Synthesis Analysis

Dibromoborane dimethyl sulfide complex has been shown to be an efficient method for the synthesis of aryl halides and boronic esters . It is also used as a reactant for reductive elimination C-C bond forming reactions and lithiation-borylation reaction with Hoppe′s lithiated carbamates .


Molecular Structure Analysis

The molecular structure of Dibromoborane dimethyl sulfide complex is represented by the SMILES string CSC.BrBBr . The InChI key is PGSRDLGPKTVELT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dibromoborane dimethyl sulfide complex is used as a reactant for various chemical reactions. These include reductive elimination C-C bond forming reactions, lithiation-borylation reaction with Hoppe′s lithiated carbamates, preparation of boron analogues of uracil, and boronation reactions for the formation of cyclic boronium salts .


Physical And Chemical Properties Analysis

Dibromoborane dimethyl sulfide complex is a solid at room temperature with a melting point of 30-35 °C (lit.) . It has a density of 1.415 g/mL at 25 °C .

Scientific Research Applications

Reductive Elimination Reactions

Dibromoborane dimethyl sulfide complex is used as a reactant in reductive elimination reactions . These reactions are crucial in organic synthesis, particularly in the formation of new carbon-carbon bonds.

Lithiation-Borylation Reactions

This compound plays a significant role in lithiation-borylation reactions . These reactions are used to introduce boron into organic molecules, which can then be converted into various functional groups.

Preparation of Boron Analogues of Uracil

Dibromoborane dimethyl sulfide complex is used in the preparation of boron analogues of uracil . These analogues have potential applications in medicinal chemistry, particularly in the design of anticancer drugs.

Boronation Reactions

This compound is used in boronation reactions for the formation of cyclic boronium salts . These salts are important intermediates in organic synthesis.

Hydroboration Reactions

Dibromoborane dimethyl sulfide complex is used in hydroboration reactions . These reactions are used to introduce boron into organic molecules, which can then be converted into various functional groups.

Ring Opening of Terminal Epoxides

This compound is used in the ring opening of terminal epoxides . This reaction is a key step in the synthesis of a wide range of organic compounds.

Safety and Hazards

Dibromoborane dimethyl sulfide complex is classified as a flammable solid and in contact with water, it releases flammable gas . It causes severe skin burns and eye damage . It is also suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

InChI

InChI=1S/C2H6S.BBr2/c1-3-2;2-1-3/h1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOJEHVVMRCCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](Br)Br.CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BBr2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452212
Record name Boron dibromide methyl sulfide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromoborane Dimethyl Sulfide (1M in Dichloromethane)

CAS RN

55671-55-1
Record name Boron dibromide methyl sulfide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromoborane dimethyl sulfide complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dibromoborane dimethyl sulfide complex facilitate the formation of cyclic alcohols from alkynes?

A1: Dibromoborane dimethyl sulfide complex acts as a hydroboration reagent, adding across the triple bond of an alkyne []. This reaction forms a dibromoalkenylborane intermediate. Subsequent treatment with a nucleophile, like a cyclic ether or epoxide, leads to ring-opening and the formation of a haloalkyl boronate. These boronates are then subjected to radical conditions using tributyltin hydride as a catalyst. Under these conditions, the boronate undergoes a radical cyclization reaction, forming a new carbon-carbon bond and generating a cyclic structure. Finally, oxidative cleavage of the carbon-boron bond yields the desired cyclic alcohol [].

Q2: What are the advantages of using dibromoborane dimethyl sulfide complex for this type of reaction compared to other boron reagents?

A2: The research paper highlights the high yield preparation of various boronic acids using dibromoborane dimethyl sulfide complex as compared to other hydroboration reagents like catecholborane or dicyclohexylborane []. This suggests that dibromoborane dimethyl sulfide complex might offer advantages in terms of reactivity and selectivity for the hydroboration of alkynes, ultimately leading to higher overall yields of the target cyclic alcohols. Furthermore, the two-step protocol involving dibromoborane dimethyl sulfide complex allows for the versatile synthesis of haloalkyl boronates from either free boronic acids or directly from the dibromoalkenylborane intermediate through reaction with cyclic ethers or epoxides []. This flexibility in synthetic routes can be advantageous depending on the desired substrate and reaction conditions.

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